4-[(7-Chloroquinolin-4-yl)amino]benzamide
Overview
Description
4-[(7-Chloroquinolin-4-yl)amino]benzamide is a compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a quinoline ring, which is known for its biological activity, and a benzamide moiety, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(7-Chloroquinolin-4-yl)amino]benzamide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine. This reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-[(7-Chloroquinolin-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Potassium carbonate in DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an anticancer and antimalarial agent.
Mechanism of Action
The mechanism of action of 4-[(7-Chloroquinolin-4-yl)amino]benzamide involves the inhibition of key enzymes and pathways in target cells. For instance, its antimalarial activity is attributed to the inhibition of heme crystallization in the malaria parasite, while its anticancer effects are linked to the suppression of E2F1, a transcription factor involved in cell cycle progression .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Tebuquine: A biaryl analogue of chloroquine with enhanced activity.
Uniqueness: 4-[(7-Chloroquinolin-4-yl)amino]benzamide stands out due to its combined antimalarial and anticancer properties, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-11-3-6-13-14(7-8-19-15(13)9-11)20-12-4-1-10(2-5-12)16(18)21/h1-9H,(H2,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSHGMRESUKBOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC2=C3C=CC(=CC3=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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